molecular formula C6H5BClFO3 B13924413 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid

Cat. No.: B13924413
M. Wt: 190.37 g/mol
InChI Key: ZIQRSOWCRHYXEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-hydroxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and specificity in various chemical reactions. This makes it more versatile compared to similar compounds that lack these substituents .

Properties

Molecular Formula

C6H5BClFO3

Molecular Weight

190.37 g/mol

IUPAC Name

(3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H

InChI Key

ZIQRSOWCRHYXEX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1O)Cl)F)(O)O

Origin of Product

United States

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